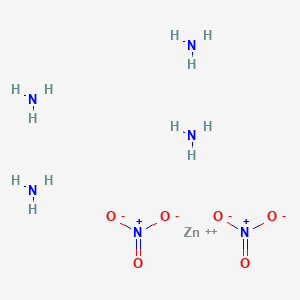
Thymolphthalein monophosphate ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymolphthalein monophosphate ammonium salt is a chemical compound widely used as a substrate in enzymatic assays, particularly for the determination of alkaline and acid phosphatase activities. This compound is known for its stability and specificity, making it a valuable tool in clinical chemistry and biochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thymolphthalein monophosphate ammonium salt typically involves the phosphorylation of thymolphthalein. The reaction is carried out under controlled conditions to ensure the formation of the monophosphate ester. The ammonium salt is then formed by neutralizing the reaction mixture with ammonium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Thymolphthalein monophosphate ammonium salt primarily undergoes hydrolysis reactions catalyzed by phosphatase enzymes. These reactions result in the release of thymolphthalein, which can be detected colorimetrically .
Common Reagents and Conditions
Reagents: Phosphatase enzymes (alkaline and acid phosphatases), buffers (diethanolamine for alkaline phosphatase, citrate buffer for acid phosphatase)
Conditions: pH 10.1 for alkaline phosphatase activity, pH 5.9 for acid phosphatase activityMajor Products
The major product formed from the hydrolysis of this compound is thymolphthalein, which produces a color change that can be measured spectrophotometrically .
Wissenschaftliche Forschungsanwendungen
Thymolphthalein monophosphate ammonium salt is extensively used in scientific research for the following applications:
Clinical Chemistry: As a substrate for measuring alkaline and acid phosphatase activities in serum, aiding in the diagnosis of various diseases.
Biochemical Research: Used in enzyme kinetics studies to understand the catalytic mechanisms of phosphatases.
Medical Research: Helps in the investigation of phosphatase-related disorders and the development of phosphatase inhibitors.
Industrial Applications: Employed in quality control assays for enzyme preparations and diagnostic kits.
Wirkmechanismus
The mechanism of action of thymolphthalein monophosphate ammonium salt involves its hydrolysis by phosphatase enzymes. The enzyme catalyzes the cleavage of the phosphate group, releasing thymolphthalein. This reaction is highly specific and occurs under optimal pH conditions for the respective phosphatase enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium Thymolphthalein Monophosphate: Shares similar properties but is less stable compared to the ammonium salt.
Phenolphthalein Monophosphate: Another substrate used for phosphatase assays but with different colorimetric properties.
Uniqueness
Thymolphthalein monophosphate ammonium salt is unique due to its enhanced stability and specificity for both alkaline and acid phosphatase enzymes. This makes it a preferred choice in various enzymatic assays .
Eigenschaften
Molekularformel |
C28H34NO7P |
|---|---|
Molekulargewicht |
527.5 g/mol |
IUPAC-Name |
azane;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] dihydrogen phosphate |
InChI |
InChI=1S/C28H31O7P.H3N/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(30)34-28)24-14-21(16(3)4)26(12-18(24)6)35-36(31,32)33;/h7-16,29H,1-6H3,(H2,31,32,33);1H3 |
InChI-Schlüssel |
NUKXNYMWDWJFAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)(O)O)C(C)C)C(C)C)O.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![alpha-DeltaUA-[1-->4]-GlcN-6S](/img/structure/B13833203.png)



![1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one](/img/structure/B13833218.png)
